molecular formula C9H13NO2S B8473375 2-(1-(Methoxymethoxy)cyclobutyl)thiazole

2-(1-(Methoxymethoxy)cyclobutyl)thiazole

Cat. No. B8473375
M. Wt: 199.27 g/mol
InChI Key: PYNAIDOJTJGDKR-UHFFFAOYSA-N
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Patent
US08691810B2

Procedure details

To a cold (0° C.) suspension of sodium hydride (1.07 g, 44.4 mmol) in N,N-dimethylformamide (50 mL) was added a solution of 1-(thiazol-2-yl)cyclobutanol (Example 1A) (5.3 g, 34.1 mmol) in N,N-dimethylformamide (18 mL). After 0.5 hours, chloro(methoxy)methane (3.89 ml, 51.2 mmol) was added, and the reaction was stirred for 16 hours. The reaction was quenched by the addition of ether and water. The layers were separated, and the aqueous layer was extracted with additional ether. The combined organics were dried with anhydrous sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel, eluting with a gradient of 0 to 50% ethyl acetate in hexane, to give the title compound. MS ESI(+) m/z 200 [M+H]+.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Quantity
3.89 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[C:8]1([OH:12])[CH2:11][CH2:10][CH2:9]1.Cl[CH2:14][O:15][CH3:16]>CN(C)C=O>[CH3:14][O:15][CH2:16][O:12][C:8]1([C:4]2[S:3][CH:7]=[CH:6][N:5]=2)[CH2:11][CH2:10][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
S1C(=NC=C1)C1(CCC1)O
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.89 mL
Type
reactant
Smiles
ClCOC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of ether and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0 to 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COCOC1(CCC1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.